molecular formula C10H18N2O2 B1323543 (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane CAS No. 956276-42-9

(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane

Cat. No. B1323543
M. Wt: 198.26 g/mol
InChI Key: YKGWXZRHRQUYTA-JGVFFNPUSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 3-azabicyclo[3.1.1]heptanes, has been achieved through thermal intramolecular [2+2] cycloaddition . Another study describes a practical method for the synthesis of [3.1.1]propellane, a precursor to functionalized bicyclo[3.1.1]heptanes .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 3-azabicyclo[3.2.0]heptanes has been achieved via photocatalytic Minisci-like conditions . Another study reported a two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes via intramolecular [2+2]-photochemical cyclization .

Scientific Research Applications

Synthesis and Structure-Activity Relationship

  • First Synthesis of Diazabicycloheptane Derivatives: A significant advancement in the synthesis of 2,6-diazabicyclo[3.2.0]heptane derivatives, which allows for selective chemical addressing of the two nitrogen atoms in the core, facilitating the creation of various fused azetidines (Napolitano et al., 2009).
  • Synthesis of Novel Agonists for Neuronal Nicotinic Acetylcholine Receptors (nAChRs): Research exploring the synthesis of potent ligands for the alpha4beta2 nAChR subtype derived from 3,6-diazabicyclo[3.2.0]heptane. This study involved structure-activity relationship analyses focusing on substitution effects and stereochemical influences (Ji et al., 2007).

Biological Activities and Applications

  • Bridged Diazabicycloheptanes in Medicinal Chemistry: A comprehensive description of the assembly and myriad of biological activities of compounds derived from diazabicycloheptanes, including 3,6-diazabicyclo[3.1.1]heptane and 2,5-diazabicyclo[2.2.1]heptane scaffolds (Murineddu et al., 2012).
  • Pharmacological Characterization of 3,6-Diazabicycloheptanes: Investigation of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides, targeting nAChRs, with potential applications in reducing or preventing L-dopa-induced dyskinesias in several in vivo animal models. This study includes docking into homology models and pharmacophore elucidation (Strachan et al., 2014).

Advanced Synthesis Techniques

  • Efficient Synthesis of Azabicycloheptanes: The development of concise synthetic sequences for N3- and N6-monoprotected 3,6-diazabicycloheptanes, serving as critical intermediates for the preparation of novel bridged bicyclic piperazines in medicinal chemistry research (Walker & Bedore, 2012).

Crystal Structure Analysis

  • Crystal Structure of Diazabicycloheptane Derivatives: Detailed characterization of the molecular structure of 2,5-diazabicyclo[2.2.1]heptane, including insights into its crystallography and three-dimensional network of hydrogen bonds (Britvin & Rumyantsev, 2017).

Safety And Hazards

The safety data sheet for a similar compound, Nafcillin sodium salt, indicates that it may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12/h7-8,11H,4-6H2,1-3H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGWXZRHRQUYTA-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CN[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635274
Record name tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane

CAS RN

956276-42-9
Record name tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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